molecular formula C5H9N3O3 B14859358 ethyl (2Z)-amino(formylhydrazono)acetate

ethyl (2Z)-amino(formylhydrazono)acetate

Cat. No.: B14859358
M. Wt: 159.14 g/mol
InChI Key: ZFLBNTZUULUYRB-UHFFFAOYSA-N
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Description

Ethyl (2Z)-amino(formylhydrazono)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a formylhydrazono group, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2Z)-amino(formylhydrazono)acetate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with hydrazine hydrate, followed by formylation. The reaction typically involves the following steps:

    Condensation Reaction: Ethyl acetoacetate reacts with hydrazine hydrate to form ethyl hydrazonoacetate.

    Formylation: The resulting ethyl hydrazonoacetate is then formylated using formic acid or formic anhydride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-amino(formylhydrazono)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The formylhydrazono group can be reduced to form hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted amino derivatives.

Scientific Research Applications

Ethyl (2Z)-amino(formylhydrazono)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl (2Z)-amino(formylhydrazono)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its biological activity may be attributed to its ability to interact with enzymes and proteins, potentially inhibiting their function or altering their activity.

Comparison with Similar Compounds

Ethyl (2Z)-amino(formylhydrazono)acetate can be compared with other similar compounds, such as:

    Ethyl (2Z)-chloro(formylhydrazono)acetate: Similar structure but with a chloro group instead of an amino group.

    Ethyl (2Z)-hydroxy(formylhydrazono)acetate: Similar structure but with a hydroxy group instead of an amino group.

    Ethyl (2Z)-methyl(formylhydrazono)acetate: Similar structure but with a methyl group instead of an amino group.

Uniqueness

The presence of the amino group in this compound makes it unique, as it can participate in a wider range of chemical reactions compared to its analogs. This functional group also contributes to its potential biological activity, making it a compound of interest in medicinal chemistry.

Properties

Molecular Formula

C5H9N3O3

Molecular Weight

159.14 g/mol

IUPAC Name

ethyl (2Z)-2-amino-2-(formylhydrazinylidene)acetate

InChI

InChI=1S/C5H9N3O3/c1-2-11-5(10)4(6)8-7-3-9/h3H,2H2,1H3,(H2,6,8)(H,7,9)

InChI Key

ZFLBNTZUULUYRB-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C(=N/NC=O)/N

Canonical SMILES

CCOC(=O)C(=NNC=O)N

Origin of Product

United States

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